![molecular formula C16H15NO5 B5883122 5-HYDROXY-2-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID](/img/structure/B5883122.png)
5-HYDROXY-2-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-2-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID typically involves acylation reactions. One common method is the reaction between 5-amino salicylic acid and acetic anhydride using water as a solvent
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve large-scale acylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-HYDROXY-2-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The hydroxyl and amide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-HYDROXY-2-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and derivatives.
Industry: The compound can be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 5-HYDROXY-2-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with cyclooxygenase (COX) enzymes, particularly COX-2 . By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-2-Hydroxy Benzoic Acid: This compound is structurally similar and also exhibits anti-inflammatory properties.
Salicylic Acid Derivatives: These compounds share a similar core structure and are widely used in medicinal chemistry for their therapeutic effects.
Uniqueness
5-HYDROXY-2-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to the presence of the 3-methylphenoxy group, which enhances its selectivity and binding affinity for COX-2 . This structural modification aims to improve its therapeutic profile by increasing its efficacy and reducing side effects.
Properties
IUPAC Name |
5-hydroxy-2-[[2-(3-methylphenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-10-3-2-4-12(7-10)22-9-15(19)17-14-6-5-11(18)8-13(14)16(20)21/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTVVZQHAALYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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